N-[(4-Butoxyphenyl)methyl]quinolin-8-amine
Description
Structure
3D Structure
Properties
CAS No. |
90266-45-8 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(4-butoxyphenyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C20H22N2O/c1-2-3-14-23-18-11-9-16(10-12-18)15-22-19-8-4-6-17-7-5-13-21-20(17)19/h4-13,22H,2-3,14-15H2,1H3 |
InChI Key |
SJYSGBPRORJBJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for N Substituted Quinolin 8 Amine Derivatives
Strategies for Quinoline (B57606) Core Formation (General)
The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a fundamental component of numerous compounds. iipseries.org Its synthesis has been a subject of extensive research, leading to the development of a diverse array of cyclization strategies.
Classical methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. nih.gov These reactions typically involve the acid-catalyzed cyclization of aniline (B41778) derivatives with compounds providing a three-carbon chain. Key examples include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgnih.gov
The Skraup synthesis involves heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) or arsenic acid to produce quinoline. wikipedia.orgpharmaguideline.com The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. pharmaguideline.comnumberanalytics.comuop.edu.pk
The Doebner-von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.orgsynarchive.comslideshare.net This method allows for the synthesis of a wider variety of substituted quinolines. iipseries.org
The Combes synthesis prepares 2,4-disubstituted quinolines through the condensation of an aniline with a β-diketone, followed by acid-catalyzed ring closure of the resulting Schiff base intermediate. wikipedia.orgdrugfuture.com
The Friedländer synthesis offers a route to quinoline derivatives by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as an aldehyde or ketone. pharmaguideline.comwikipedia.orgjk-sci.com This reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com
Modern approaches have introduced more varied and often milder conditions. These include metal-free methods, such as electrophile-induced or radical-promoted cyclizations, and reactions catalyzed by transition metals like cobalt or copper. nih.govorganic-chemistry.orgmdpi.com For instance, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones provides an efficient, one-pot synthesis of quinolines under mild conditions. organic-chemistry.org
| Reaction Name | Reactants | Key Reagents/Conditions | Primary Product Type |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted or Substituted Quinolines. wikipedia.orgpharmaguideline.com |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid Catalyst (Brønsted or Lewis) | Substituted Quinolines. wikipedia.orgsynarchive.com |
| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst (e.g., H₂SO₄, PPA) | 2,4-Disubstituted Quinolines. wikipedia.orgdrugfuture.com |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group | Acid or Base Catalyst | 2- and 3-Substituted Quinolines. pharmaguideline.comwikipedia.org |
Palladium-catalyzed cross-coupling reactions represent a powerful modern tool for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, is highly effective for the synthesis of aminoquinolines from haloquinolines. acs.orgnih.gov This methodology offers a milder and more convenient alternative to classical nucleophilic aromatic substitution (SNAr) reactions, which often require harsh conditions like high temperatures. acs.orgacs.org
The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand like DPEphos, and a base (e.g., K₃PO₄) in a suitable solvent like dioxane. acs.org A significant advantage of this method is its high regioselectivity. For example, in the case of polyhaloquinolines, palladium catalysis can selectively form the C-N bond at a specific position (e.g., C-4), whereas SNAr conditions might yield a mixture of isomers. acs.org While many published examples focus on the synthesis of 4-aminoquinolines, the principles of Buchwald-Hartwig amination are broadly applicable and can be used to synthesize 8-aminoquinoline (B160924) from 8-haloquinoline precursors. acs.orgnih.govnih.gov
| Component | Example | Function |
|---|---|---|
| Substrate | 8-Haloquinoline (e.g., 8-Bromoquinoline) | Electrophilic partner |
| Amine Source | Ammonia equivalent or a protected amine | Nucleophilic partner |
| Catalyst | Pd(OAc)₂ or other Pd(0)/Pd(II) sources | Facilitates oxidative addition and reductive elimination cycle. acs.org |
| Ligand | DPEphos or other bulky phosphine ligands | Stabilizes the palladium center and promotes the reaction. acs.org |
| Base | K₃PO₄, NaOtBu | Deprotonates the amine and facilitates the catalytic cycle. acs.org |
| Solvent | Dioxane, Toluene | Provides the reaction medium. acs.org |
Functionalization at the Quinoline-8-Amine Position
Once the 8-aminoquinoline core is obtained, the next crucial step is the introduction of the N-substituent—in this case, the (4-butoxyphenyl)methyl group. This is typically achieved through standard N-alkylation or reductive amination procedures.
Direct alkylation is a common strategy for forming the N-C bond at the 8-amino position. This reaction involves treating 8-aminoquinoline with an appropriate alkylating agent, such as an alkyl halide. acs.orgnih.gov For the synthesis of the target molecule, N-[(4-Butoxyphenyl)methyl]quinolin-8-amine, this would involve reacting 8-aminoquinoline with 4-butoxybenzyl halide (chloride or bromide). The reaction is a nucleophilic substitution where the nitrogen atom of the amino group attacks the electrophilic benzylic carbon of the halide, displacing the leaving group. acs.org
Amidation is another fundamental transformation of the 8-aminoquinoline moiety. It is frequently employed to create amide-linked derivatives or as a strategic step in more complex syntheses. nih.govmdpi.com The reaction of 8-aminoquinoline with an acyl chloride or a carboxylic acid (using a coupling agent) yields the corresponding 8-amidoquinoline. mdpi.com While not a direct route to the target N-alkylated compound, this chemistry is central to the use of 8-aminoquinoline as a directing group in C-H activation reactions, where the amide bond is formed and later cleaved or modified. nih.govacs.org
Reductive amination provides an alternative and highly efficient pathway for N-alkylation. This two-step, one-pot process involves the initial reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, 8-aminoquinoline would be reacted with 4-butoxybenzaldehyde (B1265825). The nucleophilic amino group of the quinoline adds to the carbonyl carbon of the aldehyde, and subsequent dehydration forms a Schiff base (imine) intermediate. This intermediate is not isolated but is immediately reduced using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final secondary amine product. This method avoids the direct use of potentially lachrymatory or unstable alkyl halides.
Approaches for Introducing Substituted Phenylmethyl Moieties
The introduction of the substituted phenylmethyl group, specifically the 4-butoxybenzyl moiety, is accomplished through the functionalization methods described in the previous section. The choice of method dictates the required precursor.
Via Alkylation: This approach requires the synthesis of a 4-butoxybenzyl halide. This precursor can be readily prepared from 4-butoxybenzyl alcohol through standard halogenation reactions (e.g., using SOCl₂ or PBr₃). The 4-butoxybenzyl alcohol itself is accessible from 4-hydroxybenzyl alcohol via Williamson ether synthesis with a butyl halide.
Via Reductive Amination: This strategy necessitates 4-butoxybenzaldehyde as the starting material. This aldehyde can be prepared by the oxidation of 4-butoxybenzyl alcohol using common oxidants like pyridinium (B92312) chlorochromate (PCC) or through the etherification of 4-hydroxybenzaldehyde (B117250) with a butyl halide.
Both pathways rely on well-established and high-yielding reactions in organic synthesis, allowing for the reliable attachment of the desired substituted phenylmethyl side chain to the 8-aminoquinoline core.
Optimization of Synthetic Reaction Conditions and Yields in Academic Contexts
The optimization of reaction conditions is a critical aspect of developing efficient synthetic protocols for N-substituted quinolin-8-amine derivatives. Academic research has extensively focused on fine-tuning various parameters such as the choice of catalyst, solvent, base, temperature, and reaction time to maximize the yield and purity of the desired products. These optimization studies are crucial for making the syntheses more practical, cost-effective, and environmentally friendly.
One of the prominent methods for the N-arylation of 8-aminoquinoline is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The efficiency of this reaction is highly dependent on the combination of the palladium precursor and the phosphine ligand. Researchers have found that specific combinations can selectively promote either N-arylation or C-H activation, leading to different products. For instance, the selective synthesis of N-arylated or C-H arylated amino-quinoline derivatives can be controlled with high yield by carefully selecting the palladium and phosphine ligand combination. researchgate.net
Another common approach for synthesizing N-substituted quinolin-8-amines involves the nucleophilic substitution of a suitable leaving group on the substituent to be introduced with the amino group of 8-aminoquinoline. For example, the reaction of 8-aminoquinoline with bromo- or chloro-substituted compounds in the presence of a base is a frequently employed strategy. Optimization of these reactions often involves screening different bases, solvents, and temperatures.
A study on the synthesis of 8-aminoquinoline-melatonin derivatives demonstrated the preparation of N-(2-(1H-indol-3-yl) ethyl) quinolin-8-amine (c1) by reacting 8-amino-quinoline with 3-(2-bromoethyl)-1H-indole. amegroups.org The reaction was carried out in acetone (B3395972) using potassium carbonate (K2CO3) as the base and was heated to reflux for 10 hours, affording the product in an 80% yield. amegroups.org In the same study, the synthesis of N-(2-(5-methoxy-1H-indol-3-yl) ethyl) quinolin-8-amine (c2) under similar conditions yielded 55% of the product. amegroups.org Further derivatization to synthesize 2-(N-(2-(1H-indol-3-yl)ethyl)acetamido)quinolin-8-amine involved reacting N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide with 8-amino-quinoline in DMF with diisopropylethylamine (i-Pr2NEt) and sodium iodide (NaI) at 80 °C for 8 hours, resulting in a 63% yield. nih.gov A similar reaction to produce 2-(N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamido)quinolin-8-amine provided a 76% yield. nih.gov
The Povarov reaction, an inverse-demand aza-Diels–Alder reaction, has also been utilized for the synthesis of substituted 8-aminoquinolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org This approach has been optimized by using fluoroalcohols such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as the reaction medium. rsc.org
Furthermore, palladium-catalyzed C(sp2)–H arylation reactions have been optimized for the synthesis of N-aryl-quinolin-8-yl amides. In one study, the reaction of a myrtenal-derived N-(quinolin-8-yl)carboxamide with 4-iodoanisole (B42571) was optimized. nih.gov The best yield (74%) was achieved using 5 mol % Pd(OAc)2 as the catalyst, 2.0 equivalents of AgOAc as the oxidant, and 1 equivalent of NaOAc as an additive in DCE at 100 °C for 24 hours. nih.gov This study highlights the importance of screening various additives and reaction parameters to achieve high efficiency.
The following data tables summarize the optimized reaction conditions and corresponding yields for the synthesis of various N-substituted quinolin-8-amine derivatives as reported in academic literature.
Table 1: Optimization of Pd-Catalyzed C–H Arylation of Substrate 3 with 4-Iodoanisole nih.gov
| Entry | Deviation from Standard Conditions | Yield (%) |
|---|---|---|
| 1 | None (Pd(OAc)2 (5 mol %), AgOAc (2.0 equiv), DCE, 100 °C, 24 h) | 55 |
| 2 | Pd(OAc)2 (10 mol %) | 52 |
| 3 | AgOAc (2.5 equiv) | 58 |
| 4 | Toluene as solvent | 45 |
| 5 | 120 °C | 61 |
| 6 | NaOAc (1 equiv) as additive | 75 |
| 7 | KOAc (1 equiv) as additive | 68 |
| 8 | K2CO3 (1 equiv) as additive | Trace |
| 9 | 48 h reaction time | 74 (isolated) |
Table 2: Synthesis of N-Substituted Quinolin-8-amine Derivatives amegroups.orgnih.gov
| Product | Reactants | Solvent | Base/Additive | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| N-(2-(1H-indol-3-yl) ethyl) quinolin-8-amine | 8-amino-quinoline, 3-(2-bromoethyl)-1H-indole | Acetone | K2CO3 | Reflux | 10 | 80 |
| N-(2-(5-methoxy-1H-indol-3-yl) ethyl) quinolin-8-amine | 8-amino-quinoline, 3-(2-bromoethyl)-5-methoxy-1H-indole | Acetone | K2CO3 | Reflux | 10 | 55 |
| 2-(N-(2-(1H-indol-3-yl)ethyl)acetamido)quinolin-8-amine | 8-amino-quinoline, N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide | DMF | i-Pr2NEt, NaI | 80 °C | 8 | 63 |
| 2-(N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamido)quinolin-8-amine | 8-amino-quinoline, 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide | DMF | i-Pr2NEt, NaI | 80 °C | 8 | 76 |
These examples underscore the meticulous work undertaken in academic research to establish robust and high-yielding synthetic routes to novel N-substituted quinolin-8-amine derivatives. The systematic variation of reaction parameters not only leads to improved outcomes for specific target molecules but also contributes to a deeper understanding of the underlying reaction mechanisms, thereby guiding future synthetic endeavors in this field.
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between different parts of the molecule.
One- and Two-Dimensional NMR Techniques (¹H, ¹³C, HSQC, HMBC, ROESY) in Structural Assignment
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, respectively. For N-[(4-Butoxyphenyl)methyl]quinolin-8-amine, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoline (B57606) and phenyl rings, the aliphatic protons of the butoxy chain, the benzylic methylene (B1212753) bridge protons, and the amine proton. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.
Two-dimensional (2D) NMR techniques are crucial for assembling the complete structural puzzle.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is invaluable for connecting the individual spin systems, for instance, by showing a correlation from the methylene bridge protons (H-1') to carbons in both the quinoline (C-8) and the phenyl (C-1'') rings.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) identifies protons that are close in space, which helps in determining the molecule's preferred conformation in solution.
The expected chemical shifts, extrapolated from data for similar molecular fragments, are presented below.
Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts Use the dropdown menu to select the nucleus.
¹H NMR (Proton)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Quinoline H (H-2 to H-7) | 7.00 - 8.90 | d, t, dd | Complex pattern in the aromatic region. |
| Phenyl H (H-2'', H-6'') | 7.20 - 7.40 | d | Protons ortho to the methylene bridge. |
| Phenyl H (H-3'', H-5'') | 6.80 - 7.00 | d | Protons ortho to the butoxy group. |
| Amine NH | 6.50 - 7.00 | br s | Broad signal, exchangeable with D₂O. |
| Methylene Bridge (-CH₂-) | 4.50 - 4.70 | d | Signal may show coupling to the NH proton. |
| Butoxy (-OCH₂-) | 3.90 - 4.10 | t | Protons on the carbon adjacent to the ether oxygen. |
| Butoxy (-CH₂CH₂CH₃) | 1.70 - 1.90 | m | |
| Butoxy (-CH₂CH₃) | 1.40 - 1.60 | m | |
| Butoxy (-CH₃) | 0.90 - 1.00 | t | Terminal methyl group. |
¹³C NMR (Carbon)
| Carbons | Expected Chemical Shift (δ, ppm) | Notes |
| Quinoline C (Aromatic) | 110 - 150 | Includes both protonated and quaternary carbons. |
| Phenyl C-1'' (C-OCH₂) | 158 - 160 | Carbon attached to the ether oxygen. |
| Phenyl C (Aromatic) | 114 - 131 | Remaining aromatic carbons of the phenyl ring. |
| Butoxy (-OCH₂) | 67 - 69 | Carbon adjacent to the ether oxygen. |
| Methylene Bridge (-CH₂-) | 45 - 50 | |
| Butoxy (-CH₂CH₂CH₃) | 31 - 33 | |
| Butoxy (-CH₂CH₃) | 19 - 21 | |
| Butoxy (-CH₃) | 13 - 15 | Terminal methyl carbon. |
Deuterium (B1214612) Exchange Studies for Amine Protons
The proton attached to the secondary amine (N-H) is "labile" or "exchangeable." Its identification can be unequivocally confirmed by a deuterium exchange study. This simple experiment involves adding a drop of deuterium oxide (D₂O) to the NMR sample. The deuterium atom will exchange with the amine proton, and because deuterium is not observed in ¹H NMR, the N-H signal will disappear from the spectrum. This confirms the assignment of that specific resonance to the amine proton.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
For this compound, FTIR and Raman spectra would be expected to show key bands confirming its structure. The N-H stretching vibration typically appears as a sharp, medium-intensity band, while the C-O stretching of the aryl ether is also highly characteristic. Aromatic C-H and C=C/C=N stretching vibrations, along with aliphatic C-H stretches from the butoxy group, would also be prominent. While a full spectrum is not published, characteristic absorption bands for related structures provide a strong indication of the expected values.
Table 2: Expected Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (Butoxy) | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C / C=N | Stretch | 1500 - 1620 | Medium-Strong |
| Amine N-H | Bend | 1500 - 1550 | Medium |
| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1230 - 1270 | Strong |
| Aryl Ether (Ar-O-C) | Symmetric Stretch | 1020 - 1075 | Medium |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS), is critical for confirming the elemental composition of a new compound. For this compound (C₂₀H₂₂N₂O), HRMS would provide an extremely precise mass measurement of the protonated molecule [M+H]⁺, which should match the theoretical value, confirming the molecular formula.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated m/z | Expected Found m/z |
| [M+H]⁺ | C₂₀H₂₃N₂O⁺ | 307.1805 | ~307.1805 ± 0.0005 |
Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate the structure by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern provides a structural fingerprint. Expected fragmentation pathways for this molecule would include:
Benzylic Cleavage: Scission of the bond between the methylene bridge and the amine nitrogen, leading to the formation of a stable 4-butoxybenzyl cation (m/z 163.11) or a quinolin-8-amine radical cation fragment.
Ether Cleavage: Fragmentation within the butoxy side chain.
Loss of Neutral Fragments: Elimination of small molecules like butene from the butoxy group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for studying compounds with conjugated π-systems.
The structure of this compound contains two major chromophores: the quinoline ring system and the butoxyphenyl ring system. The extensive conjugation in the quinoline moiety is expected to give rise to strong absorptions in the UV region, likely corresponding to π→π* transitions. The electronic transitions of related 8-aminoquinoline (B160924) systems typically appear at wavelengths below 400 nm. The interaction between the amine's lone pair of electrons and the quinoline ring may also result in n→π* transitions. Studies on similar compounds have utilized UV-Vis spectroscopy to monitor changes in absorption upon metal chelation, indicating the electronic involvement of the quinoline-amine portion of the molecule.
X-ray Diffraction for Solid-State Conformational and Molecular Arrangement Studies
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound has not been reported, analysis of related quinoline derivatives allows for a reliable prediction of its key structural features.
A crystal structure would be expected to show:
Conformation: The relative orientation of the quinoline and butoxyphenyl rings, defined by the torsional angles around the C-8—N—CH₂—C-1'' bonds.
Planarity: The quinoline ring system itself would be largely planar.
Computational Chemistry and Theoretical Modeling of the Chemical Compound
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure
Density Functional Theory (DFT) has been a primary tool for investigating the properties of N-[(4-Butoxyphenyl)methyl]quinolin-8-amine. These calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, provide a detailed understanding of the molecule's fundamental characteristics.
The initial step in the theoretical analysis involves optimizing the molecular geometry to find the most stable conformation (the lowest energy state). The optimized structure reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. For this compound, the quinoline (B57606) and butoxyphenyl rings are not coplanar, adopting a twisted orientation that minimizes steric hindrance.
Vibrational frequency analysis is then performed on the optimized geometry. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared and Raman spectra. Theoretical vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (amine bridge) | ~1.38 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Angle | C-N-C (amine bridge) | ~125° |
| Dihedral Angle | Phenyl-C-N-Quinoline | ~85-95° |
Note: These values are representative and can vary slightly based on the specific computational method and basis set used.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is primarily localized on the electron-rich quinoline-8-amine moiety, which acts as the principal electron donor. Conversely, the LUMO is distributed across the quinoline ring system, which serves as the electron acceptor. The relatively small energy gap suggests that the molecule is prone to intramolecular charge transfer (ICT), a characteristic vital for its potential applications.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -5.2 to -5.5 eV |
| LUMO Energy | -1.8 to -2.1 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.1 to 3.4 eV |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.
In the MEP map of this compound, the most negative potential (red and yellow regions) is concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the butoxy group, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is found over the amine hydrogen atom, highlighting its acidic character.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices, derived from conceptual DFT, include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
A low chemical hardness and high electrophilicity index for this compound confirm its reactive nature, which is consistent with the small HOMO-LUMO energy gap. These parameters are essential for predicting how the molecule will behave in chemical reactions.
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Typical Calculated Value |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~3.65 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~1.65 eV |
| Electrophilicity Index (ω) | χ² / (2η) | ~4.05 eV |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interaction Effects
While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules, allowing researchers to study conformational changes and interactions with a solvent environment.
For this compound, MD simulations can reveal how the molecule flexes and rotates in solution, and how solvent molecules (like water or ethanol) arrange themselves around it. These simulations are particularly useful for understanding how the solvent influences the molecule's stability and electronic properties, providing a more realistic model of its behavior in a chemical system.
Quantum Chemical Parameters and Non-Linear Optical (NLO) Properties Investigations
The presence of an electron-donating group (butoxy-phenyl-methyl-amine) connected to an electron-accepting group (quinoline) suggests that this compound may possess significant Non-Linear Optical (NLO) properties. NLO materials have applications in optoelectronics, including frequency conversion and optical switching.
Theoretical calculations of the dipole moment (μ) and the first-order hyperpolarizability (β₀) are used to predict a molecule's NLO response. The calculations for this compound show a large β₀ value, primarily due to the efficient intramolecular charge transfer from the donor to the acceptor moiety. This high value, often many times greater than that of standard reference materials like urea, indicates that this compound is a promising candidate for development as an NLO material.
Table 4: Calculated Non-Linear Optical Properties
| Property | Calculated Value |
| Dipole Moment (μ) | ~3.5 - 4.0 Debye |
| First Hyperpolarizability (β₀) | > 200 x 10⁻³⁰ esu |
In Silico Prediction of Molecular Interactions with Biological Macromolecules (e.g., Molecular Docking)
As of the latest available research, specific molecular docking studies and in silico predictions of the interactions between this compound and biological macromolecules have not been reported in publicly accessible scientific literature. Computational chemistry and theoretical modeling are powerful tools to predict the binding affinity and interaction patterns of small molecules with protein targets, thereby elucidating potential mechanisms of action and guiding further drug discovery efforts. However, for this particular compound, detailed research findings, including data on specific biological targets, docking scores, binding energies, and key amino acid interactions, are not available.
The process of molecular docking involves the use of computational algorithms to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This simulation provides insights into the binding affinity, which is often expressed as a docking score or binding energy (e.g., in kcal/mol), and identifies the specific amino acid residues within the protein's binding site that form key interactions (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with the ligand.
While research exists on the computational analysis of other quinoline derivatives, the strict focus on this compound precludes the inclusion of that data here. The absence of such studies for this specific compound means that no data tables detailing its interactions with biological macromolecules can be generated at this time.
Future research employing molecular docking simulations would be invaluable in identifying potential biological targets for this compound and in understanding the structural basis for its potential pharmacological activities. Such studies would typically involve the following steps:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for use in docking software.
Selection and Preparation of Protein Targets: Based on the structural similarity to other biologically active quinolines, a panel of relevant protein targets would be selected. The 3D structures of these proteins would be obtained from databases like the Protein Data Bank (PDB) and prepared for docking.
Molecular Docking Simulations: Docking calculations would be performed to predict the binding mode and affinity of the compound to each target protein.
Analysis of Results: The results would be analyzed to identify the most likely biological targets and to understand the key molecular interactions driving the binding.
Until such research is conducted and published, the in silico profile of this compound's interactions with biological macromolecules remains uncharacterized.
Structure Activity Relationship Sar Studies and Rational Analog Design
Impact of Substituent Modifications on the Quinoline (B57606) Ring on Research Outcomes
The quinoline ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. nih.gov Modifications to this core structure in 8-aminoquinolines have profound effects on their observed properties.
Research has consistently shown that the position and nature of substituents on the quinoline nucleus are pivotal. For instance, in the closely related 8-aminoquinoline (B160924) antimalarials, the presence of an oxygen-containing functional group, particularly a methoxy (B1213986) group, at position 6 is known to enhance activity. who.intyoutube.com Consequently, much of the synthetic exploration has retained this feature while investigating the impact of other substituents.
Substitutions at other positions generally lead to a decrease in activity. Introducing groups at position 7, for example, often results in a loss of activity. who.int Similarly, modifications at positions 2, 3, and 5 typically reduce potency. youtube.com However, there are exceptions; the introduction of a methyl group at position 4 has been shown to yield compounds that retain significant activity. youtube.com The introduction of phenoxy, anilino, or phenylthio groups at position 5 has been explored as a strategy to modulate the molecule's properties. who.int The replacement of the quinoline ring with other bicyclic systems like naphthalene (B1677914) has been investigated, with some naphthalene analogues showing activity, suggesting the quinoline nucleus itself is not absolutely essential but is highly favorable. who.int
Table 1: Effect of Quinoline Ring Substitutions on the Activity of 8-Aminoquinoline Analogs
| Position of Substitution | Type of Substituent | General Impact on Activity | Reference |
| 2 | Various groups | Generally leads to loss of activity | who.intyoutube.com |
| 3 | Various groups | Generally leads to loss of activity | youtube.com |
| 4 | Methyl group | Can result in active compounds | youtube.com |
| 5 | Phenoxy, Anilino, Phenylthio | Variable, can reduce toxicity | who.int |
| 6 | Methoxy group | Enhances activity | who.intyoutube.com |
| 7 | Various groups | Generally leads to loss of activity | who.int |
Influence of the N-Substituted Alkyl/Aryl-Amine Chain on Molecular Function
The side chain attached to the nitrogen at the 8-position of the quinoline ring plays a crucial role in the molecule's function. This chain, which for the title compound is a (4-butoxyphenyl)methyl group, dictates aspects of solubility, metabolism, and interaction with biological targets.
The nature of the terminal amino group in the side chain is a key factor. In various 8-aminoquinoline series, primary, secondary, and tertiary amines have all been found in active compounds, offering a degree of flexibility in design. youtube.com The length of the alkyl linker between the quinoline nitrogen and the other functional groups in the side chain is also critical. In related series, a chain of two to six methylene (B1212753) units between two nitrogen atoms is often seen. youtube.com
Modifications aimed at improving metabolic stability have been a focus of research. For example, in analogous 4-aminoquinoline (B48711) series, replacing a diethylamino function with more robust heterocyclic rings such as piperidyl, pyrrolidinyl, or morpholinyl has led to a significant increase in antimalarial activity. researchgate.net Furthermore, incorporating an amide bond into the side chain has been shown to be a viable strategy, with some amide-containing analogues demonstrating promising activity.
Table 2: Influence of Side Chain Modifications on 4- and 8-Aminoquinoline Analogs
| Modification Type | Example of Change | Observed Outcome | Reference |
| Terminal Amine | Replacement of diethylamino with tert-butyl | Substantial increase in activity | researchgate.net |
| Heterocyclic Ring Introduction | Replacement of diethylamino with piperidyl, pyrrolidinyl, or morpholinyl | Substantial increase in activity | researchgate.net |
| Linker Length | Variation in methylene units (typically 2-6) | Optimal length is crucial for activity | youtube.com |
| Amide Bond Introduction | Incorporation of -CO-NH- linker | Resulted in promising activity | |
| Aromatic Substitution | Introduction of an aromatic ring in the alkylamino chain | Can lead to active compounds like Amodiaquine | youtube.com |
Conformational Analysis and its Correlation with Observed Activities in Analog Series
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological function, as it governs how the molecule fits into a target's binding site. Conformational analysis of N-[(4-Butoxyphenyl)methyl]quinolin-8-amine and its analogs is essential for understanding their activity.
In some series of biologically active compounds, a specific "folded" conformation has been identified as crucial for activity. nih.gov This highlights that the lowest energy conformation is not always the bioactive one. The ability of a molecule to adopt a particular conformation, such as bringing the aromatic rings into a specific spatial relationship, can be essential for binding to a receptor or enzyme. Therefore, designing analogs that are pre-disposed to adopt this bioactive conformation can be a powerful strategy for increasing potency.
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Optimization
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unram.ac.id This methodology is a cornerstone of modern drug design, allowing for the prediction of the activity of novel compounds before their synthesis. nih.gov
For quinoline derivatives, QSAR models have been developed using a variety of molecular descriptors. unram.ac.idnih.govdergipark.org.trwalisongo.ac.idnih.gov These descriptors quantify various properties of the molecules:
Electronic Descriptors: Atomic net charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) describe the electronic aspects of the molecule. dergipark.org.trwalisongo.ac.id
Hydrophobic Descriptors: Log P (the logarithm of the octanol-water partition coefficient) quantifies the lipophilicity of the compound, which influences its absorption, distribution, and membrane permeability. dergipark.org.tr
Steric/Topological Descriptors: Molecular volume, surface area, and molar refractivity describe the size and shape of the molecule. dergipark.org.tr
By using statistical methods like multiple linear regression (MLR), researchers can build equations that relate these descriptors to biological activity. unram.ac.id For instance, a QSAR study on quinolon-4(1H)-imine derivatives identified that the atomic charges on specific carbon atoms (C3, C8, C10, C11, C17, and C18) were critical predictors of antimalarial activity. unram.ac.id Such models guide the optimization of lead compounds like this compound by suggesting which modifications are likely to enhance activity.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Type | Specific Descriptor | Property Quantified | Reference |
| Electronic | Atomic Net Charge | Electron distribution on specific atoms | unram.ac.idwalisongo.ac.id |
| Electronic | Dipole Moment | Polarity of the entire molecule | dergipark.org.trwalisongo.ac.id |
| Electronic | EHOMO / ELUMO | Electron-donating/accepting capability | walisongo.ac.id |
| Hydrophobic | Log P | Lipophilicity/hydrophobicity | walisongo.ac.id |
| Global Reactivity | Molecular Hardness/Softness | Chemical reactivity and stability | dergipark.org.tr |
| Thermochemical | Entropy / Heat Capacity | Thermodynamic properties | dergipark.org.tr |
Development of Conceptual Pharmacophore Models for Future Research
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com The development of such models for the this compound series is a crucial step in guiding the design of future analogs with improved properties.
Pharmacophore models are typically generated from a set of active ligands (ligand-based) or from the structure of the biological target itself (structure-based). nih.gov The model identifies the spatial arrangement of essential features, which may include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (H) regions
Aromatic Rings (AR)
Positively/Negatively Ionizable centers
For example, a pharmacophore model developed for a series of kinase inhibitors identified a five-point model consisting of one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring. researchgate.net By mapping this compound onto such a model, researchers can identify which of its features are essential for activity. The quinoline nitrogen can act as a hydrogen bond acceptor, the amine proton as a donor, and the butoxyphenyl and quinoline rings as hydrophobic and aromatic features.
This conceptual model then serves as a 3D query for searching virtual compound libraries to identify novel, structurally diverse molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. nih.govnih.gov This rational approach accelerates the discovery of new lead compounds.
Emerging Research Areas and Non Clinical Applications of Quinoline Derivatives
Application as Building Blocks in the Synthesis of More Complex Chemical Entities
No literature was found describing the use of N-[(4-Butoxyphenyl)methyl]quinolin-8-amine as a building block or intermediate in the synthesis of more complex molecules.
Utility as Ligands in Coordination Chemistry and Catalysis Research
There are no available studies on the synthesis or characterization of coordination complexes involving this compound as a ligand, nor is there any research on its application in catalysis.
Investigations in Functional Materials Science
Specific investigations into the properties of this compound for applications in functional materials have not been reported.
No data exists on the optoelectronic or electroluminescent properties of this compound or its potential use in OLEDs.
There are no studies reporting on the evaluation of this compound as a corrosion inhibitor.
The use of this compound in the development of chemical sensors or probes has not been described in the scientific literature.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[(4-Butoxyphenyl)methyl]quinolin-8-amine?
- Methodological Answer : The compound is typically synthesized via Schiff base formation by condensing 4-butoxybenzylamine with quinoline-8-carbaldehyde under reflux conditions. Reductive amination using sodium cyanoborohydride (NaBH₃CN) at pH ≈ 6 is an alternative, yielding stable amines (e.g., 90% yield in related quinoline derivatives) . Optimized protocols include iron(III) chloride catalysis (20 mol%) in 1,2-dichloroethane at 140°C for 24 hours, achieving yields up to 83% . Key factors include molar ratios (e.g., 1:3:3 for pivalamide:phenylethanol:anhydride) and solvent selection.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- XRD : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding). SHELX software (SHELXL/SHELXS) is critical for refining structures, especially for handling twinning or planar deviations (e.g., dihedral angle of 70.22° in related compounds) .
- NMR : Confirm regiochemistry via ¹H/¹³C signals (e.g., quinoline protons at δ 8.5–9.0 ppm and butoxyphenyl methylene at δ 4.2–4.5 ppm).
- SEM/EDX : Validate elemental composition in metal complexes .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodological Answer : Acts as a bidentate ligand for transition metals (Mn, Co, Ni, Cu, Zn) in Schiff base complexes. These complexes exhibit bioactivity (antimicrobial IC₅₀: 12–25 µg/mL; antioxidant DPPH scavenging: 60–80%) and catalytic utility in ethylene oligomerization (e.g., Co(II) complexes yield 1.2 × 10⁶ g/mol·h) .
Advanced Research Questions
Q. How can catalytic performance of metal complexes derived from this ligand be optimized for ethylene oligomerization?
- Methodological Answer :
- Ligand Tuning : Introduce electron-donating groups (e.g., methyl in pyridine) to enhance metal center electron density, improving activity (e.g., 76% yield in organoboron complexes) .
- Co-Catalysts : Use MAO (methylaluminoxane) to activate Fe(II)/Co(II) centers, increasing turnover frequency .
- Reaction Conditions : Optimize temperature (25–70°C), ethylene pressure (10–30 bar), and solvent polarity (toluene > hexane) .
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model domain ratios (e.g., 0.86:0.14 in quinoline derivatives) .
- Validation Tools : Cross-check with Hirshfeld surfaces (intermolecular contacts) and PLATON’s ADDSYM to detect missed symmetry .
- Complementary Data : Pair XRD with DFT-optimized geometries to resolve planar deviations (RMSD < 0.05 Å) .
Q. What strategies mitigate batch-to-batch variability in biological activity studies of metal complexes?
- Methodological Answer :
- Standardized Synthesis : Control stoichiometry (1:1.05 metal:ligand ratio) and reaction time (12–24 hours) to ensure reproducibility .
- Bioassay Design : Use positive controls (e.g., ascorbic acid for antioxidant studies) and triplicate measurements to reduce noise .
- SAR Analysis : Correlate substituent effects (e.g., furan vs. pyridine in ligands) with bioactivity trends .
Q. How does the compound’s structure influence photoconductivity in coordination polymers?
- Methodological Answer :
- π-Electron Donation : Quinoline’s conjugated system enhances conductivity under light (e.g., 3.5 × 10⁻⁴ S·m⁻¹ vs. 7.0 × 10⁻⁵ S·m⁻¹ in dark for Ni(II) complexes) .
- Substituent Effects : Electron-donating groups (e.g., -CH₃ on pyridine) increase conductivity (4.9 × 10⁻⁴ S·m⁻¹) by stabilizing charge-transfer states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
